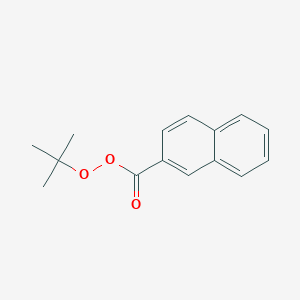
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . . This compound is characterized by its peroxycarboxylic acid ester functional group, which is known for its reactivity in various chemical processes.
Méthodes De Préparation
The synthesis of 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester typically involves the reaction of 2-naphthoic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The peroxycarboxylic acid ester group can participate in oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols or hydrocarbons.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxycarboxylic acid ester group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester include:
2-Naphthoic acid: A noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor with applications in neuroscience research.
tert-Butyl hydroperoxide: A common oxidizing agent used in organic synthesis.
Naphthalene derivatives: Various substituted naphthalenes with different functional groups that exhibit unique reactivities and applications.
The uniqueness of this compound lies in its peroxycarboxylic acid ester group, which imparts distinct oxidative properties and reactivity compared to other naphthalene derivatives.
Propriétés
Numéro CAS |
34304-74-0 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
tert-butyl naphthalene-2-carboperoxoate |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)18-17-14(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Clé InChI |
ORZCLEADDZQQRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)




